1,5-Anhydrosorbitol-13C
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Overview
Description
1,5-Anhydrosorbitol-13C: is a stable isotope-labeled compound, specifically a carbon-13 labeled version of 1,5-Anhydrosorbitol. This compound is primarily used as a tracer in various scientific studies due to its stable isotope labeling, which allows for precise quantitation and tracking in metabolic and pharmacokinetic studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,5-Anhydrosorbitol-13C is synthesized by incorporating carbon-13 into the molecular structure of 1,5-Anhydrosorbitol. The process involves the use of carbon-13 labeled precursors in the synthesis pathway of 1,5-Anhydrosorbitol. The reaction conditions typically include controlled temperature and pH to ensure the stability of the labeled compound .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using carbon-13 labeled glucose or other suitable precursors. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography to isolate the labeled compound .
Chemical Reactions Analysis
Types of Reactions: 1,5-Anhydrosorbitol-13C undergoes various chemical reactions, including:
Oxidation: Conversion to 1,5-Anhydroglucitol-13C using oxidizing agents.
Reduction: Reduction to sorbitol-13C using reducing agents.
Substitution: Substitution reactions where hydroxyl groups are replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Conditions vary depending on the substituent being introduced, but often involve acidic or basic catalysts.
Major Products:
Oxidation: 1,5-Anhydroglucitol-13C.
Reduction: Sorbitol-13C.
Substitution: Various substituted derivatives of this compound.
Scientific Research Applications
1,5-Anhydrosorbitol-13C has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to track the conversion and distribution of carbohydrates.
Biology: Employed in studies of cellular metabolism and energy production.
Medicine: Utilized as a biomarker for short-term glycemic control in diabetic patients.
Mechanism of Action
The mechanism of action of 1,5-Anhydrosorbitol-13C involves its incorporation into metabolic pathways where it acts as a tracer. The carbon-13 label allows for precise tracking of the compound through various biochemical processes, providing insights into metabolic flux and enzyme activity. The molecular targets and pathways involved include glycolysis, gluconeogenesis, and the pentose phosphate pathway .
Comparison with Similar Compounds
1,5-Anhydrosorbitol: The non-labeled version of the compound, used for similar applications but without the benefits of stable isotope labeling.
1,5-Anhydroglucitol: Another related compound used as a biomarker for glycemic control.
Sorbitol: A sugar alcohol that is structurally similar but lacks the anhydro ring structure.
Uniqueness: 1,5-Anhydrosorbitol-13C is unique due to its stable isotope labeling, which provides enhanced sensitivity and specificity in analytical applications. This makes it particularly valuable in research settings where precise quantitation and tracking are essential .
Properties
Molecular Formula |
C₅¹³CH₁₂O₅ |
---|---|
Molecular Weight |
165.15 |
Synonyms |
1,5-anhydro-D-sorbitol-1-13C |
Origin of Product |
United States |
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